![molecular formula C42H56N4O8 B428150 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one CAS No. 5198-52-7](/img/structure/B428150.png)
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one
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Overview
Description
The compound “3-(4-Nitrophenyl)-1,3-oxazolidin-2-one” is a nitrogen-containing heterocyclic compound. It contains a nitrophenyl group, which is a phenyl ring (a six-membered carbon ring) with a nitro group (-NO2) attached . The oxazolidinone part of the molecule is a five-membered ring containing oxygen, nitrogen, and three carbons .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a five-membered oxazolidinone ring attached to a phenyl ring via a carbon atom. The phenyl ring would have a nitro group attached .Chemical Reactions Analysis
Nitrophenyl compounds can undergo various chemical reactions, including reduction reactions . The oxazolidinone ring can also participate in various reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Nitrophenyl compounds are generally crystalline solids .Scientific Research Applications
Synthesis and Heterocyclization
The reactions involving 2-amino-1-(4-nitrophenyl)ethanol with electrophilic reagents result in the formation of several oxazaheterocycles, including 1,3-oxazolidin-2-one, highlighting its versatility in heterocyclization reactions. These processes are fundamental in developing new synthetic pathways for creating biologically active molecules and materials with potential applications in various fields (Palchikov, 2015).
Antimicrobial Activity
Derivatives of 1,3-oxazolidin-2-one have been synthesized and tested for their antimicrobial efficacy. This research avenue explores the potential of such compounds in combating microbial resistance, offering new solutions for antibiotic development. The work on novel oxazolidinone derivatives showcases their activity against a range of Gram-positive and Gram-negative bacteria, underscoring the compound's role in the ongoing search for new antimicrobials (Chandna et al., 2013).
Material Science and Organic Synthesis
The oxazolidin-2-one ring is a prominent scaffold in synthetic organic chemistry, utilized in constructing enantiomerically pure compounds for asymmetric synthesis. Its application extends beyond pharmaceuticals, touching upon materials science through the development of novel polymers and functional materials. The exploration of oxazolidinone-based antibacterial drugs further exemplifies the compound's significance in medicinal chemistry (Zappia et al., 2007).
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those with a nitrophenyl group, have been found to bind with high affinity to multiple receptors .
Mode of Action
Nitrophenyl compounds are known to undergo redox reactions . In these reactions, the nitro group (-NO2) can be reduced to an amino group (-NH2), which can significantly alter the compound’s interaction with its targets .
Biochemical Pathways
For instance, they have been implicated in the reduction of tetrazolium salts, suggesting involvement in electron transport systems .
Pharmacokinetics
Similar compounds have been noted for their good bioavailability and linear pharmacokinetics . These properties are crucial for the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) and can significantly impact its bioavailability.
Result of Action
Nitrophenyl compounds have been associated with changes in cellular structure and function . For instance, they have been observed to increase intracellular reactive oxygen species levels and mitochondrial membrane potential .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one. For example, the catalytic reduction of nitrophenols has been shown to be influenced by factors such as pH, temperature, and the presence of certain metallic substrates .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-nitrophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-9-10(5-6-15-9)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDWXOWQVUKNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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